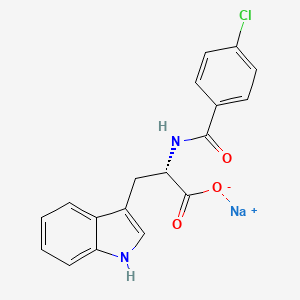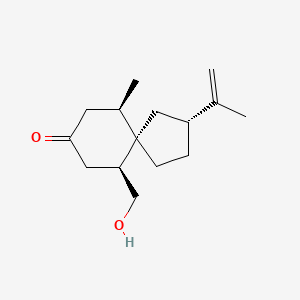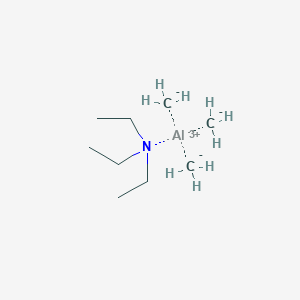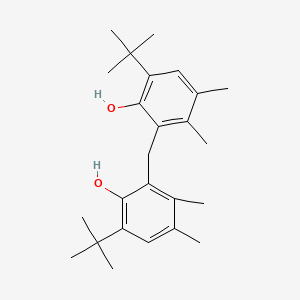
2,2'-Methylenebis(6-tert-butyl-3,4-xylenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyethanol , is a glycol ether commonly used as a preservative in cosmetics and pharmaceuticals. It is a colorless, oily liquid with a faint rose-like odor. Phenoxyethanol is known for its antimicrobial properties, making it an effective preservative to prevent the growth of bacteria, yeast, and mold in various products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the reaction of phenol with ethylene oxide under basic conditions. The reaction can be represented as follows:
C6H5OH+C2H4O→C6H5OCH2CH2OH
Industrial Production Methods
In industrial settings, phenoxyethanol is produced by the reaction of phenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: Phenoxyethanol can be oxidized to form phenoxyacetic acid.
Esterification: It can react with carboxylic acids to form esters.
Etherification: Phenoxyethanol can form ethers through reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alkyl halides and bases like sodium hydroxide are employed.
Major Products
Phenoxyacetic acid: Formed through oxidation.
Phenoxyethyl esters: Formed through esterification.
Phenoxyethyl ethers: Formed through etherification.
Wissenschaftliche Forschungsanwendungen
Phenoxyethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed as a fixative for biological specimens.
Medicine: Utilized as a preservative in vaccines and other pharmaceutical formulations.
Industry: Incorporated in cosmetics, personal care products, and cleaning agents for its antimicrobial properties.
Wirkmechanismus
Phenoxyethanol exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This mechanism is effective against a broad spectrum of bacteria, yeast, and mold.
Vergleich Mit ähnlichen Verbindungen
Phenoxyethanol is often compared with other preservatives such as:
Parabens: While both have antimicrobial properties, phenoxyethanol is considered less likely to cause allergic reactions.
Benzyl alcohol: Phenoxyethanol has a broader spectrum of antimicrobial activity.
Chlorphenesin: Both are used in cosmetics, but phenoxyethanol is more commonly used due to its effectiveness and safety profile.
Similar Compounds
Parabens: Methylparaben, ethylparaben, propylparaben.
Benzyl alcohol: Used as a preservative and solvent.
Chlorphenesin: Used as a preservative in cosmetics.
Phenoxyethanol’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
34560-22-0 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
6-tert-butyl-2-[(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)22(26)18(16(14)3)13-19-17(4)15(2)12-21(23(19)27)25(8,9)10/h11-12,26-27H,13H2,1-10H3 |
InChI-Schlüssel |
CVWCOXJKYNCOJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


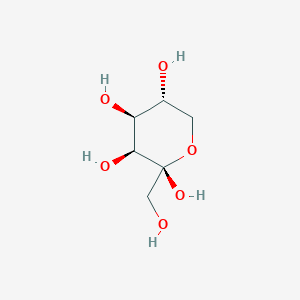

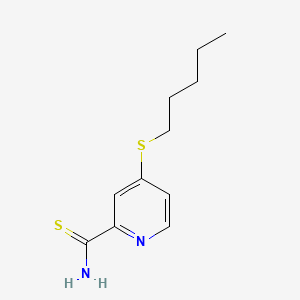


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
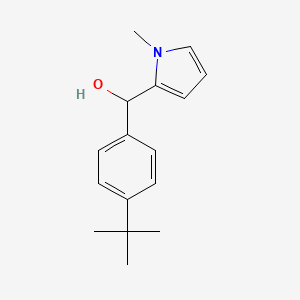

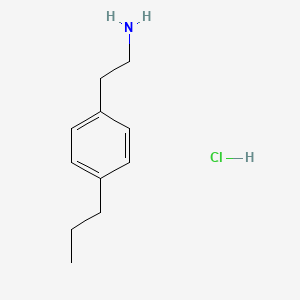
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
